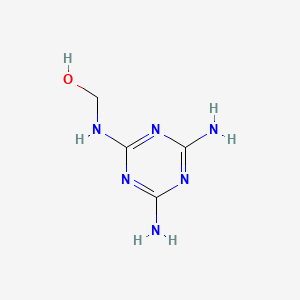
Monomethylolmelamine
Overview
Description
Synthesis Analysis
The synthesis of melamine formaldehyde microspheres, which could involve MMM, was studied with modified in situ polymerisation . Another study synthesized melamine immobilized MCM-41 by grafting on modified MCM-41 . The surface area, pore size, and pore volume of MCM-41-Mela were found to decrease after the immobilization of melamine .Molecular Structure Analysis
The molecular structure of melamine-formaldehyde impregnation resins, which could include MMM, was investigated using various analytical methods . The production of melamine impregnation resins involves a two-step reaction. In the first part of the reaction, melamine is methylolated by a molar excess of formaldehyde .Chemical Reactions Analysis
Melamine formaldehyde resin was synthesized by the reaction between melamine and formaldehyde under alkaline condition . The curing and reaction mechanism was studied by thermal and spectroscopic analysis . Two exothermic peaks were observed in the DSC analysis indicating a two-step crosslinking reaction process .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Production of Melamine-Formaldehyde Resins
Monomethylolmelamine is a key intermediate in the production of melamine-formaldehyde resins . These resins are used in a wide range of applications, including laminates, adhesives, molding compounds, coatings, and textiles .
Impregnation Resins
Monomethylolmelamine is used in the production of impregnation resins . These resins are used to impregnate paper and decorative films that are then used to manufacture high-pressure laminates .
Wood Industry
In the wood industry, Monomethylolmelamine-based resins are used for the impregnation of decorative paper which is then used for the surface finishing of wood-based panels .
Chemical Analysis
Monomethylolmelamine can be used as a reference compound in chemical analysis . For example, it can be used in 1H-NMR-spectroscopy, gel permeation chromatography (GPC), and gas chromatography (GC) to analyze the molecular structure of melamine-formaldehyde resins .
Polymer Production
Monomethylolmelamine is used in the production of polymers . The polymers produced from Monomethylolmelamine are known for their excellent heat resistance and electrical insulation properties .
Flame Retardants
Monomethylolmelamine and its derivatives are used as flame retardants in various applications . They are particularly useful in applications where high thermal stability is required .
Safety and Hazards
properties
IUPAC Name |
[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-2-8-3(6)10-4(9-2)7-1-11/h11H,1H2,(H5,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHRHUJRKGNOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NC(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918200 | |
| Record name | [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methanol | |
CAS RN |
937-35-9 | |
| Record name | (Hydroxymethyl)melamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


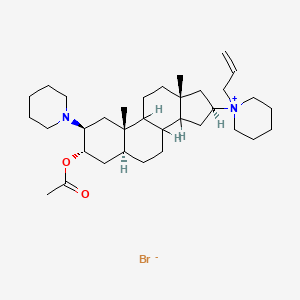

![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)
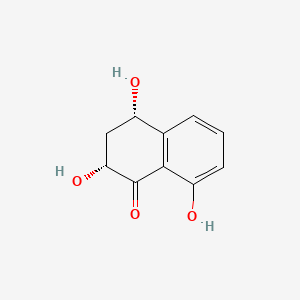

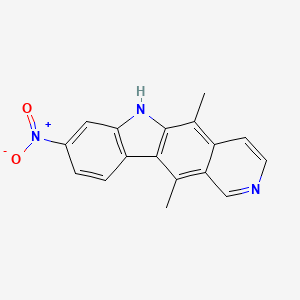

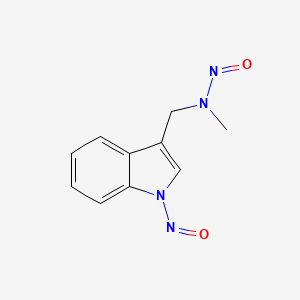

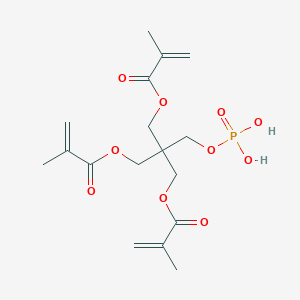
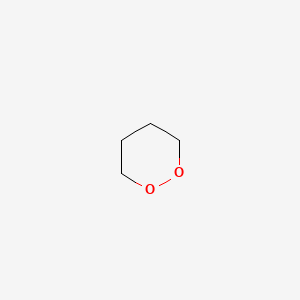
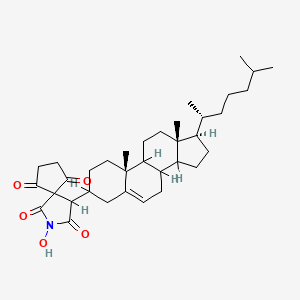
![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)
